3-(N,N-Dimethylmyristylammonio)propanesulfonate

Catalog No.
S590743
CAS No.
14933-09-6
M.F
C19H41NO3S
M. Wt
363.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(N,N-Dimethylmyristylammonio)propanesulfonate

CAS Number

14933-09-6

Product Name

3-(N,N-Dimethylmyristylammonio)propanesulfonate

IUPAC Name

3-[dimethyl(tetradecyl)azaniumyl]propane-1-sulfonate

Molecular Formula

C19H41NO3S

Molecular Weight

363.6 g/mol

InChI

InChI=1S/C19H41NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-17-20(2,3)18-16-19-24(21,22)23/h4-19H2,1-3H3

InChI Key

BHATUINFZWUDIX-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Synonyms

SB3-14; Myristyl Sulfobetaine; Zwittergent 3-14; 3-(Tetradecyldimethylammonio)propanesulfonate; 3-(N-Tetradecyl-N,N-dimethylammonio)propanesulfonate; 3-(Tetradecyldimethylammonio)-1-propanesulfonate;

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-]

Antimicrobial Agent:

  • Antibacterial Properties: NDAP has been shown to be effective against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Its mechanism of action involves disrupting the bacterial membrane through electrostatic interactions and steric effects, ultimately leading to cell death. [Source: Biosynth, ]

Treatment of Autoimmune Diseases:

  • Potential Therapeutic Effects: Studies suggest that NDAP may have therapeutic potential in treating autoimmune diseases like systemic lupus erythematosus, rheumatoid arthritis, and psoriasis. NDAP's immunomodulatory properties are believed to play a role in its potential therapeutic effects. [Source: Biosynth, ] However, further research is needed to fully understand its efficacy and safety in humans.

Other Research Applications:

  • Protein Solubilization: NDAP can be used to solubilize membrane proteins, which are essential for various cellular functions. This makes them valuable tools in studying protein structure and function. [Source: Sigma-Aldrich, ]

N-Tetradecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, also known as Zwittergent 3-14 or Sulfobetaine-14 (SB-14), is a zwitterionic detergent []. Zwitterionic detergents possess both a positively charged quaternary ammonium group and a negatively charged sulfonate group within the same molecule. This unique structure grants them amphiphilic properties, meaning they have both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. SB-14 is significant in scientific research due to its ability to solubilize (dissolve) various biological molecules, particularly proteins []. This makes it a valuable tool in protein purification, extraction, and functional studies [].


Molecular Structure Analysis

The key features of SB-14's structure include:

  • A long hydrocarbon chain (tetradecyl group, C₁₄H₂₉) - This hydrophobic tail interacts with the hydrophobic regions of proteins.
  • A quaternary ammonium group (N(CH₃)₃⁺) - This positively charged head group interacts with water molecules through hydrogen bonding.
  • A sulfonate group (SO₃⁻) - This negatively charged head group also interacts with water molecules.

The notable aspect of this structure is the presence of both positive and negative charges within the same molecule. At physiological pH (around 7), the net charge of SB-14 is zero. This unique characteristic allows it to interact with both hydrophobic and hydrophilic moieties, making it a mild detergent compared to ionic detergents which can disrupt protein structures [].


Physical And Chemical Properties Analysis

  • Physical State: Likely a white or off-white solid at room temperature [].
  • Solubility: Soluble in water due to its zwitterionic nature [].
  • Melting Point: Expected to be high due to the long hydrocarbon chain (typically above 100°C) [].
  • Boiling Point: Decomposes before boiling due to the presence of the organic chain [].
  • Stability: Stable under most physiological conditions (neutral pH, room temperature) [].

SB-14 interacts with proteins through a combination of forces:

  • Hydrophobic Interactions: The long hydrocarbon chain of SB-14 interacts with the hydrophobic regions of proteins, helping to shield them from the aqueous environment.
  • Electrostatic Interactions: The positively charged ammonium group of SB-14 can interact with negatively charged amino acid residues on the protein surface, contributing to protein solubilization. However, since SB-14 has a net zero charge at physiological pH, these interactions are likely weak.
  • Hydrogen Bonding: Both the ammonium and sulfonate groups can form hydrogen bonds with water molecules, creating a favorable environment for protein stability in solution [, ].

XLogP3

6.1

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

14933-09-6

Wikipedia

Zwittergent 3-14

Dates

Modify: 2023-09-14

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